

# Physical and chemical properties of Lappaol B

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## Compound of Interest

Compound Name: *Lappaol B*

Cat. No.: *B3338699*

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## Lappaol B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lappaol B** is a lignan compound isolated from the seeds of the burdock plant, *Arctium lappa*. Lignans are a class of polyphenols widely distributed in the plant kingdom and are known for their diverse biological activities. While research on **Lappaol B** is not as extensive as its analogue, Lappaol F, it holds potential for further investigation in various therapeutic areas. This technical guide provides a detailed overview of the known physical and chemical properties of **Lappaol B**, along with insights into its biological activities and relevant experimental protocols.

### Physical and Chemical Properties

A summary of the key physical and chemical properties of **Lappaol B** is presented below. While some specific experimental values are not readily available in the public domain, computed properties and general observations provide valuable information.

Property	Value	Source
CAS Number	62359-60-8	[1][2][3]
Molecular Formula	C <sub>31</sub> H <sub>34</sub> O <sub>9</sub>	[1][2][3]
Molecular Weight	550.6 g/mol	[1][2][3]
IUPAC Name	(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one	[4]
Appearance	Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Purity	Typically >98% (as determined by HPLC, MS, and NMR)	[1][3]

## Spectroscopic Data

Detailed spectroscopic data for **Lappaol B** is not widely published. Commercial suppliers confirm the structure and purity using standard analytical techniques, but the raw data is often proprietary. Below is a summary of the expected spectroscopic characteristics based on its chemical structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum of **Lappaol B** is expected to be complex due to the numerous protons in different chemical environments. Key signals would include those from aromatic protons, methoxy groups, methylene groups, and protons on the furanone and

benzofuran rings. The specific chemical shifts and coupling constants would be crucial for complete structural elucidation.

- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum would show signals for all 31 carbon atoms in the molecule, including those in the aromatic rings, methoxy groups, carbonyl group of the furanone ring, and the various aliphatic carbons.

## Mass Spectrometry (MS)

The mass spectrum of **Lappaol B** would show a molecular ion peak ( $[\text{M}]^+$ ) corresponding to its molecular weight of 550.6. Fragmentation patterns would be expected to arise from the cleavage of the various ether and ester linkages, as well as the loss of side chains. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

## Infrared (IR) Spectroscopy

The IR spectrum of **Lappaol B** would exhibit characteristic absorption bands for its functional groups. Expected peaks include:

- O-H stretching: A broad band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  due to the hydroxyl group.
- C-H stretching: Bands in the  $2850\text{--}3100\text{ cm}^{-1}$  region corresponding to aromatic and aliphatic C-H bonds.
- C=O stretching: A strong absorption band around  $1760\text{--}1780\text{ cm}^{-1}$  for the  $\gamma$ -lactone (furanone) carbonyl group.
- C=C stretching: Aromatic ring vibrations in the  $1450\text{--}1600\text{ cm}^{-1}$  region.
- C-O stretching: Bands in the  $1000\text{--}1300\text{ cm}^{-1}$  region corresponding to the various ether and ester linkages.

## Biological Activity and Signaling Pathways

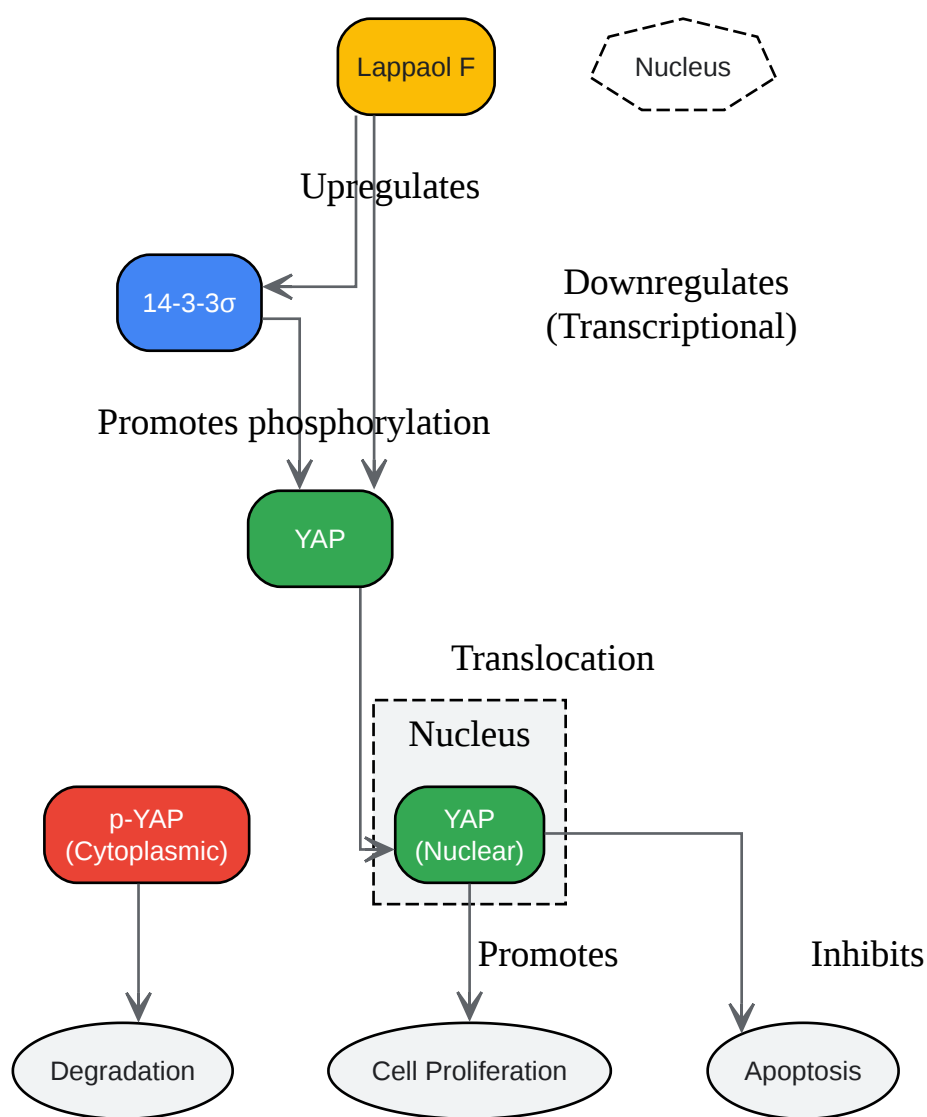
Direct research on the biological activity of **Lappaol B** is limited. One study has reported that **Lappaol B** exhibits mild preferential cytotoxic activity against PANC-1 human pancreatic cancer cells under nutrient-deprived conditions.

In contrast, the closely related lignan, Lappaol F, has been more extensively studied and has demonstrated significant anticancer and anti-inflammatory properties. These findings for Lappaol F may suggest potential avenues of research for **Lappaol B**.

## Anticancer Activity of Lappaol F

Lappaol F has been shown to suppress the growth of various cancer cell lines, including those of the cervix, colon, breast, and prostate.<sup>[3][5][6]</sup> Its mechanisms of action involve the induction of cell cycle arrest and apoptosis. Key signaling pathways implicated in the anticancer effects of Lappaol F include:

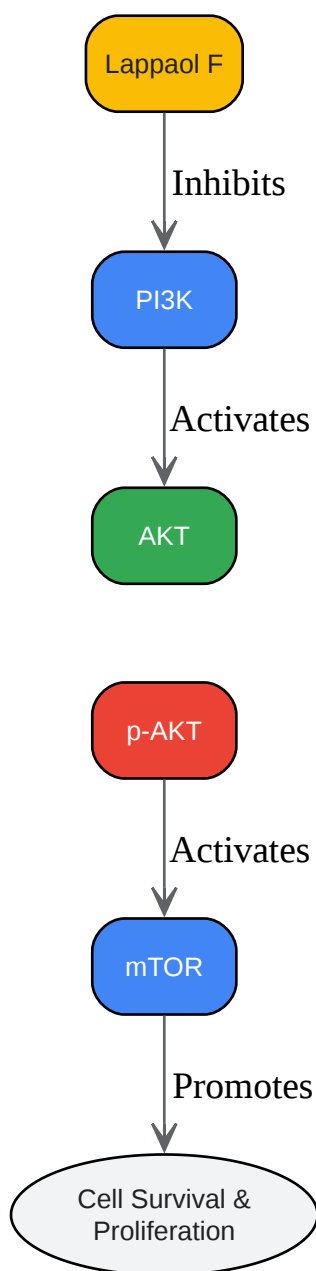
- **Hippo-YAP Pathway:** Lappaol F has been found to inhibit the Yes-associated protein (YAP), a key transcriptional regulator in the Hippo pathway that is often dysregulated in cancer.<sup>[5]</sup> This inhibition occurs at both the transcriptional and post-translational levels.



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Caption: Lappaol F inhibits the Hippo-YAP signaling pathway.

- PI3K/AKT Pathway: Lappaol F has also been shown to regulate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.



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Caption: Lappaol F inhibits the PI3K/AKT signaling pathway.

## Anti-inflammatory Activity

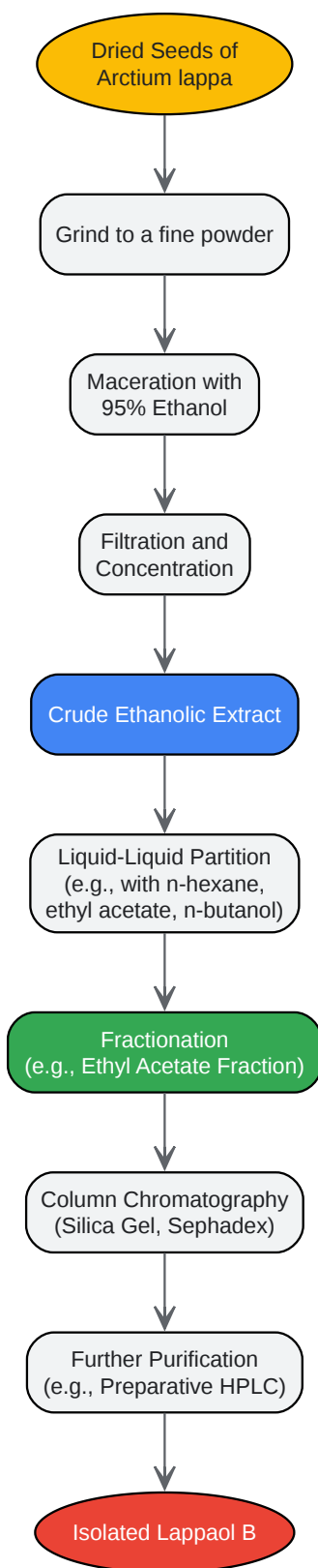
While no specific studies on the anti-inflammatory activity of **Lappaol B** are available, extracts from *Arctium lappa* have demonstrated significant anti-inflammatory and free radical scavenging effects.<sup>[7]</sup> These effects are attributed to the various bioactive compounds present

in the plant, including lignans. Polysaccharides from *Arctium lappa* have been shown to inhibit inflammation by modulating the TLR4/NF- $\kappa$ B signaling pathway.[8]

## Experimental Protocols

### General Protocol for Extraction and Isolation of Lignans from *Arctium lappa* Seeds

The following is a general protocol for the extraction and isolation of lignans, including **Lappaol B**, from *Arctium lappa* seeds. This protocol may require optimization for specific applications.



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Caption: General workflow for the extraction and isolation of **Lappaol B**.



### Methodology:

- **Preparation of Plant Material:** Dried seeds of *Arctium lappa* are ground into a fine powder to increase the surface area for extraction.
- **Extraction:** The powdered seeds are typically macerated with a solvent such as 95% ethanol at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation. This process is often repeated multiple times to ensure complete extraction.
- **Concentration:** The resulting ethanolic extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Lignans like **Lappaol B** are typically enriched in the ethyl acetate fraction.
- **Chromatographic Purification:** The enriched fraction is further purified using various chromatographic techniques. This often involves column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure **Lappaol B**.
- **Structure Elucidation:** The structure of the isolated compound is confirmed by spectroscopic methods such as NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ), mass spectrometry, and IR spectroscopy.

## Analytical Methods

- **High-Performance Liquid Chromatography (HPLC):** HPLC is a standard method for the analysis and quantification of **Lappaol B**. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is usually performed using a UV detector.
- **Thin-Layer Chromatography (TLC):** TLC is a useful technique for monitoring the progress of extraction and purification. Silica gel plates are commonly used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate). Spots can be visualized under UV light or by staining with a suitable reagent.

## Conclusion

**Lappaol B** is a naturally occurring lignan with a chemical structure that suggests potential for biological activity. While current research on this specific compound is limited, the well-documented anticancer and anti-inflammatory properties of the related compound, Lappaol F, and Arctium lappa extracts provide a strong rationale for further investigation into the therapeutic potential of **Lappaol B**. This technical guide summarizes the existing knowledge on the physical and chemical properties of **Lappaol B** and provides a framework for future research, including suggested experimental protocols for its isolation and analysis. Further studies are warranted to fully elucidate its spectroscopic characteristics, biological activities, and underlying mechanisms of action.

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